Methyl 4-methylnicotinate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 4-methylnicotinate and related compounds involves several chemical reactions, including the reaction of isonicotinic acid with different alkyl halides or acyl chlorides in the presence of a base to produce various derivatives. For example, S. Viveka et al. (2013) described the synthesis of a related compound, 2-(4-Methylphenyl)-2-oxoethyl isonicotinate, highlighting the methodology and conditions under which these compounds can be efficiently synthesized (S. Viveka et al., 2013).
Molecular Structure Analysis
The molecular structure of Methyl 4-methylnicotinate and its derivatives has been characterized using various spectroscopic and crystallographic techniques. For instance, Yang Zhang and Xiaoqiu Zhao (2010) reported on the crystal structure of Methyl 4-isonicotinamidobenzoate monohydrate, providing detailed insights into the planarity and intermolecular interactions within the crystal lattice (Yang Zhang & Xiaoqiu Zhao, 2010).
Chemical Reactions and Properties
Research has explored the chemical reactivity of Methyl 4-methylnicotinate, including its participation in various chemical transformations and interactions with other compounds. The study of its reactivity with proton donors and the analysis of hydrogen-bonded complexes provides insights into its chemical properties and potential applications in synthetic chemistry (O. Kasende et al., 1985).
Scientific Research Applications
Cofactor in Glycolytic Sequence for Neoplastic Cells : Methyl 4-methylnicotinate, specifically 4-methylnicotinamide adenine dinucleotide, acts as a cofactor in the glycolytic sequence in neoplastic cells. It serves as a competitive inhibitor to nicotinamide adenine dinucleotide in specific biochemical conversions, indicating its potential in cancer research and therapy (Jarman & Searle, 1972).
Bioavailability Measurement in Skin : The methylnicotinate test is used to measure the bioavailability of iontophoretically delivered drugs, such as diclofenac, in the skin. This aids in understanding the contributions of passive diffusion and electrically assisted delivery in physiotherapy applications (Lambrecht et al., 2006).
Pest Management in Agriculture : Methyl isonicotinate shows promise in thrips management strategies, which include mass trapping and as a behavioral synergist with insecticides in various crops. Its effectiveness in capturing multiple thrips species makes it valuable for both indoor and outdoor agricultural applications (Teulon et al., 2011; Teulon et al., 2017).
Synthesis and Purity Improvement : Research has been conducted to optimize the synthesis of derivatives like 1-(4-Methylphenyl) ethylnicotinate, achieving high yield and purity, which is crucial for its domestic production and practical applications (Liu Chunxin, 2009).
Dermatological Applications : Applied topically, methyl nicotinate causes temporary inflammation in human skin. This reaction can be used as a controlled challenge in human skin models for various dermatological studies (Monteiro Rodrigues et al., 2021).
Chemical and Biological Stability : Methylnicotinate exhibits excellent stability in aqueous solutions, which facilitates its use in clinical applications, maintaining its efficacy for extended periods (Ross & Katzman, 2008).
Methylotrophy in Biotechnology : The study of organisms like Methylobacterium extorquens, which utilizes methyl compounds, highlights the biotechnological applications of these organisms in producing value-added products from renewable resources like methanol (Ochsner et al., 2014).
Diagnostic Applications in Schizophrenia : Methylnicotinate-induced skin flush can differentiate schizophrenia from other mental illnesses. Its reduced vasodilatory response in schizophrenia patients suggests potential diagnostic applications (Ross et al., 2004; Maclean et al., 2003).
Metabolism Studies in Humans : Studies correlate niacin equivalent intake with urinary excretion of its metabolites, including 4-methylnicotinamide, indicating a role in niacin metabolism in humans (Shibata & Matsuo, 1989).
Pharmacodynamic Studies in Skin : The use of tristimulus colour analyzers to measure drug-induced erythema on the skin, particularly from methylnicotinate, offers a noninvasive method to rank cutaneous responses to various concentrations of drugs (Chan & Li Wan Po, 1993).
Safety And Hazards
properties
IUPAC Name |
methyl 4-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-4-9-5-7(6)8(10)11-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXPJABJVHEOCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446705 | |
Record name | methyl 4-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methylnicotinate | |
CAS RN |
33402-75-4 | |
Record name | methyl 4-methylnicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80446705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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